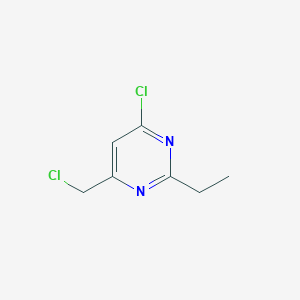

4-Chloro-6-(chloromethyl)-2-ethylpyrimidine

Description

Properties

IUPAC Name |

4-chloro-6-(chloromethyl)-2-ethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2/c1-2-7-10-5(4-8)3-6(9)11-7/h3H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFPNQTDNYGOIAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CC(=N1)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801261922 | |

| Record name | 4-Chloro-6-(chloromethyl)-2-ethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801261922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94170-67-9 | |

| Record name | 4-Chloro-6-(chloromethyl)-2-ethylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94170-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-(chloromethyl)-2-ethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801261922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fundamental Pyrimidine Ring Construction Strategies

Pyrimidine derivatives are typically synthesized via cyclocondensation reactions between 1,3-dicarbonyl compounds and nitrogen-containing precursors such as amidines or ureas. For 4-chloro-6-(chloromethyl)-2-ethylpyrimidine, the ethyl group at position 2 implies the use of an ethyl-substituted amidine during ring formation. A representative approach involves the reaction of ethylacetamidine hydrochloride with a 1,3-diketone bearing protected functional groups at positions 4 and 6.

The patent CN102432547A demonstrates this principle in the synthesis of 4,6-dichloro-2-methylpyrimidine, where methylmalonate and acetamidine hydrochloride undergo cyclization in methanol under basic conditions. Adapting this method, substitution of methylmalonate with a chloromethyl-containing diketone could theoretically yield the desired scaffold. However, the instability of chloromethyl ketones necessitates protective group strategies, potentially using tert-butyldimethylsilyl (TBS) ethers or benzyl groups to mask reactive sites during cyclization.

Chlorination Methodologies for Pyrimidine Derivatives

Direct Chlorination of Hydroxypyrimidine Intermediates

Chlorination of hydroxyl groups at positions 4 and 6 is a critical step. Traditional methods employ phosphorus oxychloride (POCl₃), but environmental and safety concerns have driven adoption of alternatives like triphosgene (bis(trichloromethyl) carbonate). In CN102432547A, triphosgene successfully chlorinates 4,6-dihydroxy-2-methylpyrimidine in dichloroethane with N,N-diethylaniline as a base, achieving 90–92% yield. This protocol’s efficacy suggests adaptability for introducing chlorine at positions 4 and 6 in the target compound.

Table 1: Comparative Chlorination Agents for Pyrimidines

Regioselective Chloromethylation at Position 6

Introducing the chloromethyl group presents distinct challenges due to the reactivity of methylene chloride intermediates. Friedel-Crafts alkylation using chloromethyl methyl ether (MOMCl) in the presence of Lewis acids like AlCl₃ could be explored, though competing electrophilic substitution at other ring positions must be controlled. Alternatively, nucleophilic displacement of a hydroxyl group with chloromethyl lithium (CH₂LiCl) may offer improved regioselectivity, as demonstrated in analogous quinoline systems.

Ethyl Group Introduction at Position 2

The 2-ethyl substituent likely originates from the amidine precursor. Ethylacetamidine hydrochloride, prepared via Pinner synthesis from ethyl nitrile and ammonia, serves as a conventional starting material. Patent CN102432547A utilizes acetamidine hydrochloride with methylmalonate to construct the 2-methylpyrimidine core. Substituting ethylacetamidine hydrochloride in this reaction scheme could directly incorporate the ethyl group, though steric bulk may necessitate adjusted stoichiometry or prolonged reaction times.

Integrated Synthetic Pathway Proposal

Combining these elements, a plausible four-step synthesis emerges:

- Cyclocondensation : React ethylacetamidine hydrochloride with 4,6-dihydroxy-2-(hydroxymethyl)pyrimidine in methanol under sodium methoxide catalysis.

- Hydroxymethyl Protection : Protect the 6-hydroxymethyl group as a TBS ether using tert-butyldimethylsilyl chloride and imidazole.

- Chlorination : Treat with triphosgene in dichloroethane and N,N-diethylaniline to introduce chlorines at positions 4 and 6.

- Chloromethylation : Deprotect the TBS ether with tetra-n-butylammonium fluoride (TBAF), followed by reaction with thionyl chloride (SOCl₂) to convert the hydroxyl to chloromethyl.

Challenges and Optimization Considerations

- Regioselectivity : Competing chlorination at position 5 may occur unless directing groups are employed. Electron-donating substituents like methoxy could mitigate this, but require subsequent demethylation.

- Stability of Intermediates : The chloromethyl group’s lability demands inert atmospheres and low-temperature processing to prevent hydrolysis or elimination.

- Scalability : Triphosgene’s exothermic decomposition risk necessitates controlled addition rates and robust temperature monitoring in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(chloromethyl)-2-ethylpyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Nucleophilic Substitution: Substituted pyrimidines with various functional groups depending on the nucleophile used.

Oxidation: Pyrimidine N-oxides.

Reduction: Reduced derivatives with modified functional groups.

Scientific Research Applications

4-Chloro-6-(chloromethyl)-2-ethylpyrimidine has several scientific research applications, including:

Chemistry: It serves as a key intermediate in the synthesis of more complex pyrimidine derivatives, which are used in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and as a building block for nucleoside analogs.

Medicine: It is explored for its potential in developing antiviral, antibacterial, and anticancer agents.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(chloromethyl)-2-ethylpyrimidine involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The ethyl group at position 2 may influence the compound’s binding affinity and selectivity towards specific targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Variations and Structural Analogues

The reactivity and applications of pyrimidine derivatives depend heavily on substituent patterns. Below is a comparative analysis of key analogues:

Physicochemical Properties

- Thermal Stability : Melting points vary significantly; for example, 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine melts at 68–69°C , whereas Daraprim has a higher melting point (>250°C) due to strong intermolecular hydrogen bonding .

Biological Activity

4-Chloro-6-(chloromethyl)-2-ethylpyrimidine is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and agrochemistry. This article explores its biological activity, mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the pyrimidine family, characterized by a six-membered ring containing two nitrogen atoms. The presence of chlorine and ethyl substituents at specific positions contributes to its reactivity and biological properties.

This compound primarily acts as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2) , a critical enzyme involved in cell cycle regulation. By inhibiting CDK2, this compound disrupts the transition from the G1 phase to the S phase of the cell cycle, effectively halting cell division and proliferation. This mechanism underlies its potential as an anticancer agent .

Biological Activities

The biological activities of this compound include:

- Anticancer Activity : The inhibition of CDK2 has shown significant cytotoxic effects against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

- Anti-inflammatory Effects : Studies indicate that derivatives of pyrimidines exhibit anti-inflammatory properties by suppressing cyclooxygenase (COX) activity. For instance, certain derivatives have demonstrated IC50 values comparable to established anti-inflammatory drugs .

- Antimicrobial Properties : Research has shown that pyrimidine derivatives possess antibacterial and antifungal activities against several strains, including Staphylococcus aureus and Escherichia coli.

Applications in Drug Development

This compound serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting cancer and inflammatory diseases. Its role as a building block in medicinal chemistry is crucial for developing novel therapeutic agents.

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic.

Case Study: Anti-inflammatory Mechanism

In vitro assays revealed that derivatives of this compound significantly inhibited the expression of inflammatory mediators such as COX-2 and inducible nitric oxide synthase (iNOS). These findings suggest that this compound could be developed into effective anti-inflammatory agents .

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-6-(chloromethyl)-2-ethylpyrimidine, and what reagents are critical for high yields?

Methodological Answer:

-

Chlorination Steps : Use phosphoryl chloride (POCl₃) as a chlorinating agent, a common method for introducing chlorine atoms into pyrimidine derivatives. For example, chlorination of methyl groups in similar compounds achieved >80% yields under reflux conditions .

-

Intermediate Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates. Ensure anhydrous conditions to prevent hydrolysis of reactive chlorinated intermediates .

-

Key Reagents :

Reagent Role Yield Optimization Tip POCl₃ Chlorination Use excess POCl₃ (3–5 eq.) with catalytic DMF DMF Catalyst Ensure dryness to avoid side reactions Et₃N Neutralization Add dropwise to control exothermic reactions

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substitution patterns. For example, the chloromethyl group (-CH₂Cl) typically appears as a singlet at δ 4.5–5.0 ppm in ¹H NMR .

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., chloro vs. methyl positions) via single-crystal analysis. Crystallize in dichloromethane/hexane at low temperatures .

- HPLC Purity Analysis : Use a C18 column (ACN/water mobile phase) to confirm purity >95%. Retention times for similar chloropyrimidines range 8–12 minutes .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

-

Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for all manipulations .

-

Waste Disposal : Segregate halogenated waste in labeled containers. Collaborate with certified waste management services for incineration .

-

Emergency Response :

Hazard Mitigation Skin Contact Rinse with water for 15 min; apply 1% sodium thiosulfate solution Inhalation Move to fresh air; administer oxygen if necessary

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction intermediates and transition states. For example, calculate Gibbs free energy barriers for chlorination steps to identify rate-limiting stages .

- Machine Learning : Train models on existing reaction datasets to predict optimal solvent/reagent combinations. Platforms like ICReDD integrate computational and experimental feedback loops to reduce trial-and-error .

- Case Study : A study on similar pyrimidines reduced optimization time by 60% using DFT-guided solvent selection (e.g., THF vs. DMF) .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., ambiguous NMR peaks)?

Methodological Answer:

- 2D NMR Techniques : Employ HSQC and HMBC to assign overlapping signals. For example, HMBC correlations can distinguish between Cl-CH₂- and ethyl group couplings .

- X-ray Validation : When NMR is inconclusive, crystallize the compound and compare bond lengths/angles with literature values. A 2-chloro-6-methylpyrimidine derivative showed a C-Cl bond length of 1.73 Å via X-ray .

- Alternative Methods : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks. For C₇H₉Cl₂N₂, expect [M+H]⁺ at m/z 205.0143 .

Q. What methodologies are recommended for evaluating the biological activity of this compound?

Methodological Answer:

-

Kinase Inhibition Assays : Test against Src/Abl kinases using ATP-competitive ELISA. A related 6-chloropyrimidine showed IC₅₀ = 0.8 µM .

-

Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Include positive controls (e.g., doxorubicin) and normalize to solvent-only groups .

-

Table: Example Bioactivity Data

Assay Type Target Result Reference Kinase Inhibition Src Kinase IC₅₀ = 1.2 µM Cytotoxicity HeLa Cells EC₅₀ = 15 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.